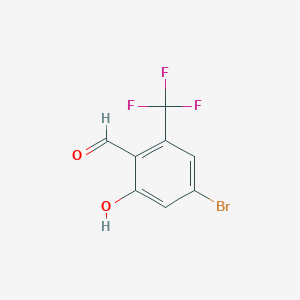

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2091042-00-9 . It has a molecular weight of 269.02 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O2/c9-4-1-6 (8 (10,11)12)5 (3-13)7 (14)2-4/h1-3,14H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

- 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde serves as a useful reagent in kinetic studies related to the asymmetric synthesis of alcohols. Researchers investigate its role in promoting chiral induction during alcohol formation, which is crucial for designing efficient and selective synthetic routes .

- The compound participates in the Wittig reaction, a powerful method for constructing carbon-carbon double bonds. In this process, it acts as an aldehyde component, reacting with phosphonium ylides to yield α,β-unsaturated aldehydes or ketones. The trifluoromethyl group enhances the reactivity and selectivity of the reaction .

- Benzylic halides, including 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde, undergo reactions at the benzylic position. These reactions often proceed via resonance-stabilized carbocations, making them valuable in synthetic organic chemistry .

- Researchers explore the compound as a building block for synthesizing pharmaceuticals. Its unique substitution pattern and functional groups allow for the creation of diverse drug candidates. By modifying the benzaldehyde moiety, scientists can access novel pharmacologically active compounds .

- The trifluoromethyl group imparts electron-withdrawing properties, affecting the reactivity and stability of the aromatic system. Researchers investigate its impact on the overall electronic structure and aromaticity of the molecule. Fluorinated aromatics find applications in materials science and drug discovery .

- Scientists explore the potential of 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde in designing bioactive molecules and agrochemicals. By incorporating this scaffold into their structures, they aim to enhance biological activity, such as antimicrobial, antiviral, or herbicidal properties .

Asymmetric Synthesis of Alcohols

Wittig Reaction

Benzylic Position Reactions

Pharmaceutical Intermediates

Fluorinated Aromatic Systems

Bioactive Molecules and Agrochemicals

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-3,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSFHMZZDZTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)

![[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2365672.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)

![1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2365677.png)

![N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2365678.png)

![1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2365681.png)

![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)